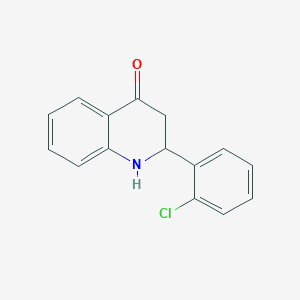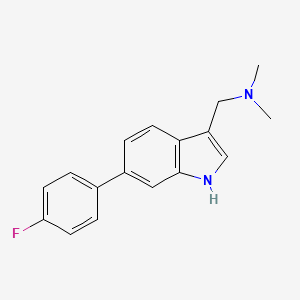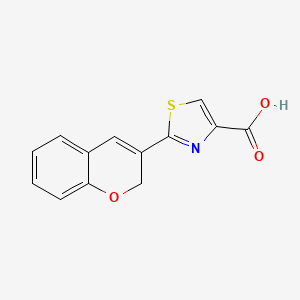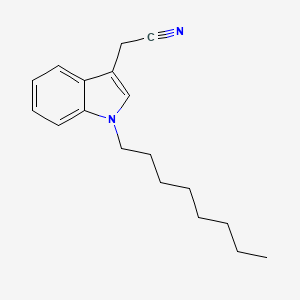
2-(1-Octyl-1H-indol-3-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Octyl-1H-indol-3-yl)acetonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with an octyl group at the nitrogen atom and an acetonitrile group at the 3-position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Octyl-1H-indol-3-yl)acetonitrile typically involves the alkylation of indole derivatives followed by the introduction of the acetonitrile group. One common method involves the reaction of 1-octylindole with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(1-Octyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different substituents at various positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Introduction of halogens, nitro groups, or other substituents on the indole ring.
科学的研究の応用
2-(1-Octyl-1H-indol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 2-(1-Octyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescence properties are attributed to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) in the indole ring .
類似化合物との比較
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the octyl group, leading to different physical and chemical properties.
(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile: Contains a sulfanyl group instead of an octyl group, resulting in different reactivity and applications.
Uniqueness
2-(1-Octyl-1H-indol-3-yl)acetonitrile is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific applications in research and industry.
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
2-(1-octylindol-3-yl)acetonitrile |
InChI |
InChI=1S/C18H24N2/c1-2-3-4-5-6-9-14-20-15-16(12-13-19)17-10-7-8-11-18(17)20/h7-8,10-11,15H,2-6,9,12,14H2,1H3 |
InChIキー |
DKFBKTYHDDLUBR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=C(C2=CC=CC=C21)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


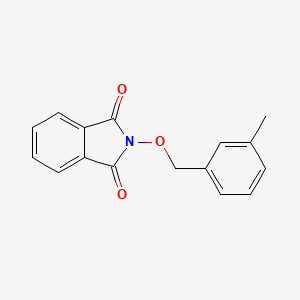
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
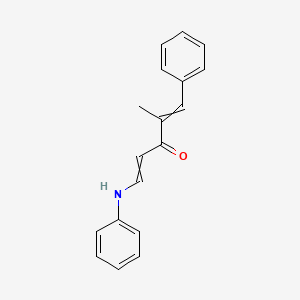

![tert-Butyl 2-isopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11854947.png)

![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)


